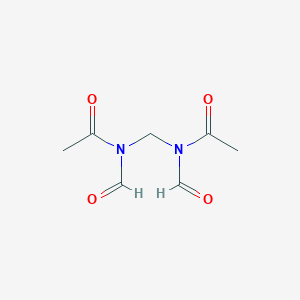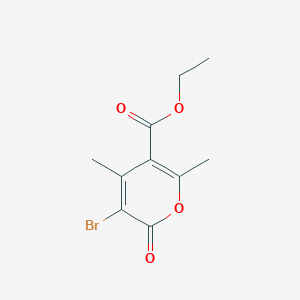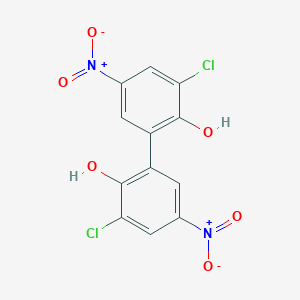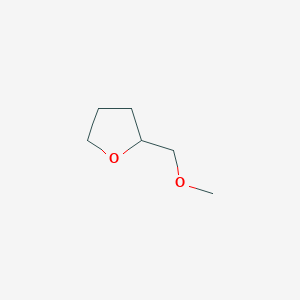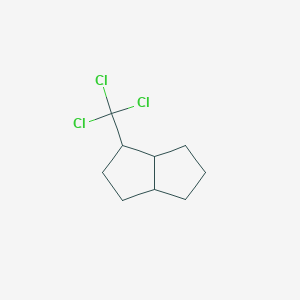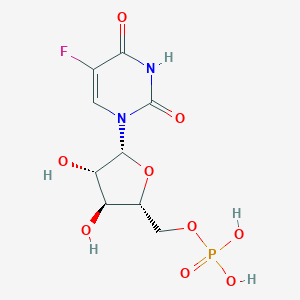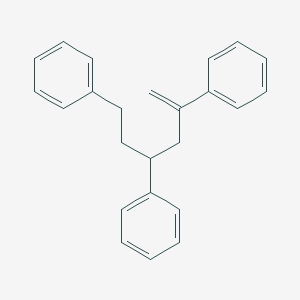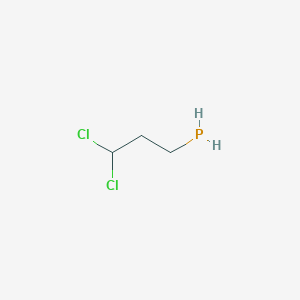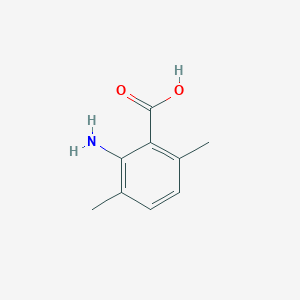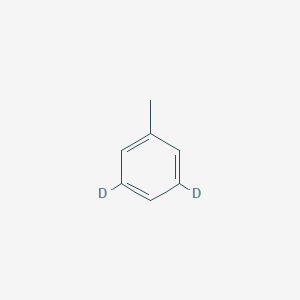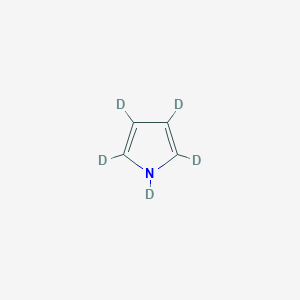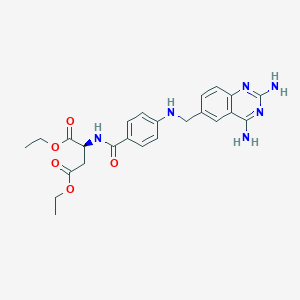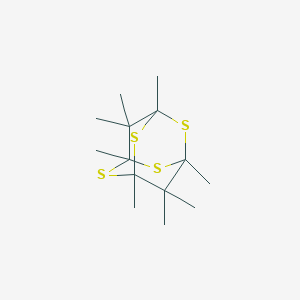
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- (TAA) is a sulfur-containing organic compound that has attracted significant attention in the scientific community due to its unique properties. TAA is a cage-like molecule that consists of four sulfur atoms and eight carbon atoms arranged in a diamond-like structure.
Mecanismo De Acción
The mechanism of action of 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- is not well understood. However, it is believed that 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- can interact with proteins and enzymes through its sulfur atoms. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been shown to have various biochemical and physiological effects. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been shown to have antioxidant properties and can scavenge free radicals. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been shown to have neuroprotective properties and can protect against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has several advantages for lab experiments. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- is a stable compound that is easy to handle and store. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- is a versatile reagent that can be used in various synthetic reactions. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- is a cost-effective reagent that is readily available. However, 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has some limitations for lab experiments. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- is a toxic compound that should be handled with care. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- can also react with air and moisture, which can affect its reactivity.
Direcciones Futuras
There are several future directions for the research on 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl-. One future direction is the synthesis of new organosulfur compounds using 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- as a precursor. Another future direction is the synthesis of new metal complexes using 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- as a ligand. The potential applications of these new compounds in catalysis, electrochemistry, and material science can be explored. Another future direction is the investigation of the mechanism of action of 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- and its interaction with proteins and enzymes. The potential therapeutic applications of 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- in the treatment of various diseases, including neurodegenerative diseases, can also be explored.
Conclusion:
In conclusion, 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- is a sulfur-containing organic compound that has unique properties and has attracted significant attention in the scientific community. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been extensively used in scientific research as a precursor for the synthesis of various organosulfur compounds and as a reagent in the synthesis of metal complexes. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has several advantages for lab experiments, including its stability, versatility, and cost-effectiveness. However, 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has some limitations, including its toxicity and reactivity. There are several future directions for the research on 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl-, including the synthesis of new compounds and the investigation of its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- can be synthesized through a multi-step reaction process. The first step involves the reaction of cyclooctadiene with sulfur monochloride to form 1,5-dichloro-2,4,6,8-tetrathiaadamantane. The second step involves the reaction of 1,5-dichloro-2,4,6,8-tetrathiaadamantane with sodium methoxide to form 2,4,6,8-tetrathiaadamantane. The final step involves the reaction of 2,4,6,8-tetrathiaadamantane with 1,3,5,7,9,9,10,10-octamethylcyclopentadiene to form 1,3,5,7,9,9,10,10-octamethyl-2,4,6,8-tetrathiaadamantane.
Aplicaciones Científicas De Investigación
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been extensively used in scientific research due to its unique properties. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been used as a precursor for the synthesis of various organosulfur compounds. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has also been used as a reagent in the synthesis of metal complexes. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis, electrochemistry, and material science.
Propiedades
Número CAS |
17749-62-1 |
|---|---|
Nombre del producto |
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- |
Fórmula molecular |
C14H24S4 |
Peso molecular |
320.6 g/mol |
Nombre IUPAC |
1,3,5,7,9,9,10,10-octamethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C14H24S4/c1-9(2)11(5)15-13(7)10(3,4)14(8,16-11)18-12(9,6)17-13/h1-8H3 |
Clave InChI |
DNGBGLMFUYLXCG-UHFFFAOYSA-N |
SMILES |
CC1(C2(SC3(C(C(S2)(SC1(S3)C)C)(C)C)C)C)C |
SMILES canónico |
CC1(C2(SC3(C(C(S2)(SC1(S3)C)C)(C)C)C)C)C |
Sinónimos |
1,3,5,7,9,9,10,10-Octamethyl-2,4,6,8-tetrathiaadamantane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



